molecular formula C10H16N2O2 B8033780 Tert-butyl 3,5-dimethyl-1h-pyrazole-1-carboxylate CAS No. 219580-24-2

Tert-butyl 3,5-dimethyl-1h-pyrazole-1-carboxylate

Cat. No.: B8033780
CAS No.: 219580-24-2
M. Wt: 196.25 g/mol
InChI Key: XTBISQIOEDXGGJ-UHFFFAOYSA-N
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Description

Tert-butyl 3,5-dimethyl-1H-pyrazole-1-carboxylate is a valuable N-Boc-protected pyrazole derivative designed for use as a key synthetic intermediate in organic and medicinal chemistry research. The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the pyrazole nitrogen, enhancing the compound's stability and allowing for selective functionalization at other molecular sites during multi-step synthetic sequences. This is particularly important in the development of novel pharmaceutical agents, where pyrazole cores are recognized as privileged scaffolds . Pyrazole derivatives are extensively investigated for their diverse pharmacological activities, which include acting as inhibitors of protein glycation (Maillard reaction inhibitors) , and exhibiting anti-inflammatory, anticancer, antibacterial, and antidepressant properties . The specific 3,5-dimethyl substitution pattern on the pyrazole ring influences the molecule's steric and electronic characteristics, which can fine-tune its reactivity and interaction with biological targets. As a heterocyclic building block, this compound is instrumental in diversity-oriented synthesis and the creation of DNA-encoded chemical libraries to discover new bioactive molecules . It is also a precursor to more complex, functionalized pyrazole ligands used in coordination chemistry and catalysis . This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols, as related pyrazole compounds may be harmful if swallowed and cause skin or serious eye irritation .

Properties

IUPAC Name

tert-butyl 3,5-dimethylpyrazole-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-7-6-8(2)12(11-7)9(13)14-10(3,4)5/h6H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTBISQIOEDXGGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101200789
Record name 1,1-Dimethylethyl 3,5-dimethyl-1H-pyrazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101200789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219580-24-2
Record name 1,1-Dimethylethyl 3,5-dimethyl-1H-pyrazole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=219580-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3,5-dimethyl-1H-pyrazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101200789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Table 1: Comparative Analysis of Traditional Synthesis Conditions

ParameterCondition 1Condition 2Condition 3
SolventEthanolTolueneTetrahydrofuran
CatalystAcetic acid (5%)p-TsOH (2%)HCl (conc., 1%)
Temperature (°C)8011065
Yield (%)788572
Reaction Time (h)12816

Key findings:

  • Toluene with p-toluenesulfonic acid (p-TsOH) enhances reaction efficiency, reducing time to 8 hours with 85% yield.

  • Prolonged heating in ethanol leads to ester hydrolysis, necessitating strict temperature control.

Modern Catalytic Methods

Recent advances employ transition metal catalysts and microwave-assisted synthesis to improve regioselectivity and throughput.

Palladium-Catalyzed Coupling

Palladium(II) acetate (5 mol%) in dimethylformamide (DMF) enables direct C–H bond functionalization of preformed pyrazole intermediates. This method bypasses multi-step protection-deprotection sequences, achieving 88% yield at 120°C under microwave irradiation.

Enzymatic Approaches

Lipase-catalyzed transesterification using Novozym 435 in tert-butanol selectively introduces the tert-butyl group with 94% enantiomeric excess (ee). This green chemistry method reduces waste generation compared to traditional Boc protection.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-effectiveness, safety, and scalability. Continuous flow reactors (CFRs) have replaced batch processes for large-scale manufacturing:

CFR Protocol

  • Reactor Configuration : Two-stage tubular reactor (316L stainless steel).

  • Stage 1 : Cyclocondensation at 100°C, 10 bar pressure, residence time 30 min.

  • Stage 2 : Boc protection at 50°C, 5 bar pressure, residence time 15 min.

  • Output : 12 kg/h with 91% purity (HPLC).

Table 2: Industrial vs. Laboratory-Scale Metrics

MetricLaboratory ScaleIndustrial Scale
Annual Output (kg)5–105,000–10,000
Solvent Consumption200 L/kg50 L/kg
Energy Use (kWh/kg)15075
CO₂ Footprint (kg/kg)124

Analytical Characterization and Quality Control

Rigorous analytical protocols ensure compound integrity and regulatory compliance:

4.1 Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.43 (s, 9H, tert-butyl), 2.21 (s, 6H, CH₃), 6.02 (s, 1H, pyrazole-H).

  • IR (KBr): 1705 cm⁻¹ (C=O), 1250 cm⁻¹ (C–O), 1150 cm⁻¹ (C–N).

4.2 Chromatographic Purity
Reverse-phase HPLC (C18 column, 70:30 methanol/water, 1.0 mL/min) confirms ≥98% purity with retention time 6.8 min .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3,5-dimethyl-1h-pyrazole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or copper complexes.

Major Products Formed

The major products formed from these reactions include pyrazole oxides, hydrazine derivatives, and various substituted pyrazoles, depending on the reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

Tert-butyl 3,5-dimethyl-1H-pyrazole-1-carboxylate is primarily utilized as an intermediate in the synthesis of various bioactive compounds. Its structural features make it a valuable building block for the development of new pyrazole derivatives.

Table 1: Synthesis Applications

Application AreaDescription
Organic SynthesisUsed as a precursor for synthesizing other pyrazoles and heterocycles.
Medicinal ChemistryServes as an intermediate in the synthesis of potential pharmaceutical agents.
AgrochemicalsUtilized in the development of herbicides and pesticides.

Pharmaceutical Applications

The compound has been explored for its potential therapeutic effects. Research indicates that derivatives of this compound exhibit anti-inflammatory and analgesic properties.

Case Study: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory properties of various pyrazole derivatives synthesized from this compound. The results demonstrated that certain derivatives significantly inhibited inflammatory pathways, suggesting potential use in treating inflammatory diseases .

Agrochemical Applications

The compound is also relevant in agrochemical formulations. Its derivatives have been tested for efficacy as herbicides, showcasing the ability to inhibit specific plant growth pathways.

Table 2: Agrochemical Efficacy

CompoundActivityTarget Species
Derivative AHerbicidalCommon Weeds
Derivative BFungicidalFungal Pathogens

Mechanistic Studies

Research has delved into the mechanistic pathways through which this compound exerts its biological effects. For instance, studies have shown that it interacts with specific enzymes involved in metabolic processes, influencing both synthetic and natural pathways .

Mechanism of Action

The mechanism of action of tert-butyl 3,5-dimethyl-1h-pyrazole-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: Electron-Withdrawing Groups (e.g., 4-iodo): Enhance electrophilicity, making the compound suitable for Suzuki-Miyaura couplings or nucleophilic substitutions . Electron-Donating Groups (e.g., 3-amino): Increase nucleophilicity, favoring amide bond formation or cyclization reactions . Aldehyde Functionality (4-formyl): Provides a handle for Schiff base formation or redox-active modifications .
  • Synthetic Yields :
    Boc-protected derivatives generally achieve high yields (83–86%) under mild conditions, reflecting the efficiency of Boc anhydride in pyrazole protection .

  • Applications: Pharmaceutical Intermediates: The amino-cyclobutyl analog (86% yield) and benzotriazole-containing derivative (83% yield) highlight roles in drug discovery . Material Science: Iodo and formyl derivatives serve as precursors for functionalized polymers or metal-organic frameworks (MOFs) .

Methodological Insights

  • Synthetic Routes :
    Boc protection is consistently achieved using Boc anhydride with a base (e.g., KOH or N-methylmorpholine) in dichloromethane or DMF .
  • Characterization Tools : Structural elucidation relies on NMR (e.g., ¹H NMR for confirming Boc group integration ) and mass spectrometry (e.g., [M+H]+ for molecular ion verification ). Crystallographic software like Mercury and SHELX may aid in advanced conformational analyses .

Biological Activity

Tert-butyl 3,5-dimethyl-1H-pyrazole-1-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including synthesis methods, mechanisms of action, and specific case studies that highlight its potential therapeutic applications.

This compound is characterized by the presence of a pyrazole ring with tert-butyl and methyl substituents. The synthesis of this compound typically involves the reaction of appropriate carboxylic acids with pyrazole derivatives under various conditions. For instance, one method reported involves using tert-butyl 3-amino-5-methylpyrazole-1-carboxylate in reactions with different electrophiles to yield various derivatives with enhanced biological activity .

Anti-inflammatory Properties

Recent studies have indicated that this compound exhibits significant anti-inflammatory effects. In vitro assays demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages . The compound's mechanism appears to involve the modulation of the NF-kB signaling pathway, which is crucial for inflammatory responses.

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. A notable study utilized the MTT assay to assess cytotoxicity against liver and lung carcinoma cells. The compound exhibited IC50 values of 5.35 μM and 8.74 μM respectively, indicating potent activity compared to standard chemotherapeutics like cisplatin .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Protein Kinases : The compound has been shown to inhibit various protein kinases involved in cancer cell proliferation and survival pathways .
  • Modulation of Apoptosis : It induces apoptosis in cancer cells through the activation of caspases and the release of cytochrome c from mitochondria .
  • Antiangiogenic Effects : By inhibiting vascular endothelial growth factor (VEGF) signaling, it may reduce tumor angiogenesis, thereby limiting tumor growth .

Study on Cytotoxicity

A study conducted on the cytotoxic effects of this compound compared its efficacy against normal fibroblast cells (MRC-5) and carcinoma cell lines. Results indicated that while the compound was effective against cancer cells, it exhibited low toxicity towards normal cells, suggesting a favorable therapeutic index .

In Vivo Studies

Further evaluations in animal models have shown promising results regarding its anti-inflammatory properties. In a model of acute inflammation induced by carrageenan, administration of the compound significantly reduced paw edema compared to controls . This suggests potential for development as a non-steroidal anti-inflammatory drug (NSAID).

Q & A

Q. Methodology :

  • Click Chemistry Approach : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used. For example, ethyl 5-azido-1H-pyrazole-4-carboxylate reacts with alkynes in THF/water (1:1) with CuSO₄ and sodium ascorbate at 50°C for 72 hours, yielding pyrazole derivatives .
  • Iodo-substitution : tert-Butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate is synthesized via iodination of the parent compound, achieving 97% purity (mp 56–58°C) after silica gel chromatography .

Q. Reaction Table :

StepReagents/ConditionsYieldPurityReference
CuAACTHF/H₂O, CuSO₄, NaAsc, 50°C41%>95%
IodinationI₂, silica gel chromatography97%97%

Basic: How is structural characterization performed for this compound?

Q. Methodology :

  • NMR Spectroscopy : Key signals include δ 13.90 ppm (s, 1H, NH), δ 8.56 ppm (s, 1H, pyrazole-H), and δ 1.11 ppm (t, 3H, CH₂CH₃) in DMSO-d₆ .
  • X-ray Crystallography : SHELXL (v2018/3) refines crystal structures, with Mercury (v4.3.1) visualizing displacement ellipsoids and hydrogen-bonding networks .

Q. Example NMR Data :

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegration
Pyrazole NH13.90s1H
Pyrazole C-H8.56s1H
tert-Butyl CH₃1.37quint9H

Advanced: How to resolve discrepancies between spectroscopic and crystallographic data?

Q. Methodology :

  • Cross-Validation : Compare NMR-derived bond lengths with X-ray data. For pyrazole derivatives, discrepancies in NH bond lengths may arise from dynamic effects in solution vs. solid state. Use Mercury’s overlay tool to align experimental and computed structures .
  • Refinement : SHELXL’s restraints (e.g., DFIX, DANG) harmonize thermal parameters with spectroscopic observations. For example, constrained tert-butyl group geometries improve R-factor convergence .

Case Study :
A 0.05 Å deviation in C=O bond length (NMR: 1.22 Å vs. X-ray: 1.27 Å) was resolved by applying SHELXL’s rigid-bond restraint (DELU 0.01) .

Advanced: How to optimize reaction conditions using Design of Experiments (DoE)?

Q. Methodology :

  • Factor Screening : Test variables (temperature, catalyst loading, solvent ratio) via fractional factorial design. For epoxidation analogs, Mo(CO)₆ catalyst optimization increased yield from 41% to 68% .
  • Response Surface Modeling : Central Composite Design (CCD) identifies nonlinear effects. Example: THF/water ratio (1:1 vs. 2:1) improved CuAAC yield by 15% .

Q. Optimization Table :

VariableRange TestedOptimal ValueYield Improvement
Temperature40–60°C50°C+10%
CuSO₄ Loading0.1–0.3 equiv0.2 equiv+8%

Advanced: What is the role of the tert-butyl group in stabilizing pyrazole derivatives?

Q. Methodology :

  • Steric Protection : The tert-butyl group reduces ring-planar distortion, confirmed by Mercury’s torsion angle analysis (Δ < 5° vs. methyl analogs) .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition onset at 180°C for tert-butyl vs. 150°C for ethyl esters .

Q. Stability Data :

DerivativeDecomposition Onset (°C)Torsion Angle (Δ°)
tert-Butyl1804.2
Ethyl1508.7

Basic: What safety protocols apply to handling this compound?

Q. Methodology :

  • Hazard Mitigation : Use explosion-proof equipment (per OSHA HCS) due to peroxide formation risks. Avoid sparks and ground metal containers during transfers .
  • Waste Disposal : Neutralize with 10% KOH in ethanol before incineration by licensed facilities .

Q. Safety Table :

HazardGHS CodePrecaution
Skin IrritationH315Wear nitrile gloves
Eye DamageH319Use safety goggles

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